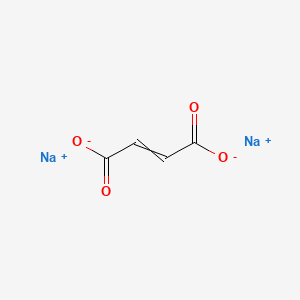

Sodium maleate dibasic anhydrous

Description

Properties

CAS No. |

54060-75-2 |

|---|---|

Molecular Formula |

C4H4NaO4 |

Molecular Weight |

139.06 g/mol |

IUPAC Name |

disodium;but-2-enedioate |

InChI |

InChI=1S/C4H4O4.Na/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8); |

InChI Key |

RYDFXSRVZBYYJV-UHFFFAOYSA-N |

Canonical SMILES |

C(=CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

physical_description |

Pellets or Large Crystals |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Conventional Synthetic Routes to Disodium (B8443419) But-2-enedioate Isomers

The most prevalent and straightforward methods for producing disodium but-2-enedioate isomers involve direct neutralization or transformations from commercially available derivatives.

The primary and most common industrial method for synthesizing disodium but-2-enedioate isomers is the direct neutralization of their corresponding acids. smolecule.comchemicalbook.com This involves reacting either maleic acid or fumaric acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate. smolecule.comchemicalbook.com

For the synthesis of disodium maleate (B1232345), maleic acid or its anhydride (B1165640) is treated with a stoichiometric amount of sodium hydroxide in an aqueous solution. smolecule.comprepchem.com The reaction is typically exothermic. Similarly, disodium fumarate (B1241708) is prepared by neutralizing fumaric acid with a sodium base like sodium carbonate. chemicalbook.com The process often involves heating the aqueous solution to ensure complete reaction and then filtering the resulting solution while hot to obtain the disodium fumarate. chemicalbook.com A key aspect of this method is controlling the pH to ensure the full deprotonation of both carboxylic acid groups, typically aiming for a pH range of 6.5 to 6.7 for disodium fumarate synthesis. chemicalbook.com

Reaction Scheme: Neutralization of But-2-enedioic Acids

| Reactant | Base | Product |

|---|---|---|

| Maleic Acid | 2 NaOH | Disodium Maleate + 2 H₂O |

An alternative, albeit less direct, route to disodium but-2-enedioate involves the transformation of its ester derivatives. This method typically proceeds in two steps: hydrolysis of the diester to the corresponding but-2-enedioic acid, followed by neutralization.

For instance, dimethyl maleate or diethyl maleate can be hydrolyzed to yield maleic acid. wikipedia.orgontosight.ai This hydrolysis can be acid- or base-catalyzed. Following the hydrolysis, the resulting maleic acid can be neutralized with a sodium base to form disodium maleate. Similarly, dimethyl fumarate can be hydrolyzed to fumaric acid, which is then converted to disodium fumarate. medlink.comjtad.org This route is particularly useful when the diester is a more readily available starting material. The hydrolysis of dimethyl fumarate to its active metabolite, monomethyl fumarate, is a known process that occurs rapidly in biological systems. medlink.comjtad.org

Another indirect method is the isomerization of the more readily available maleate isomer to the fumarate isomer. Maleic acid can be converted to fumaric acid through heating in the presence of a catalyst or by other methods, after which the fumaric acid can be neutralized. wikipedia.org

Green Chemistry Principles in Disodium But-2-enedioate Synthesis

The direct neutralization of but-2-enedioic acids with sodium hydroxide or sodium carbonate exhibits excellent atom economy, a key principle of green chemistry. kahedu.edu.in In these reactions, a large percentage of the atoms from the reactants are incorporated into the final product, with water (and carbon dioxide in the case of sodium carbonate) being the only byproducts. smolecule.com This minimizes waste generation, aligning with the goal of waste prevention. matanginicollege.ac.insnu.ac.kr

Research into sustainable catalytic systems for the production of but-2-enedioic acids and their derivatives is ongoing. While the neutralization step to form the disodium salt is typically uncatalyzed, the synthesis of the precursor acids can benefit from green catalytic methods. For example, the oxidation of butane (B89635) or benzene (B151609) to produce maleic anhydride, a precursor to maleic acid, is an industrial process that relies on catalysts. wikipedia.org The development of more efficient and environmentally friendly catalysts for this oxidation is an active area of research. topsoe.com

Furthermore, the isomerization of maleic acid to fumaric acid can be achieved using catalysts. wikipedia.org Some bacteria produce the enzyme maleate isomerase, which catalyzes this transformation under mild conditions, representing a biocatalytic approach. wikipedia.org The use of recyclable catalysts, such as naphthalenesulfonic acid methylal in the esterification of maleic acid, also contributes to a more sustainable process by reducing catalyst waste.

The use of environmentally benign solvents is a cornerstone of green chemistry. kahedu.edu.inrsc.org In the synthesis of disodium but-2-enedioate via neutralization, water is the most commonly used solvent. chemicalbook.comprepchem.com Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability.

The purification of disodium but-2-enedioate can also be designed with green principles in mind. Recrystallization from aqueous solutions is a common method for purifying these salts, avoiding the need for volatile organic solvents. smolecule.com The exploration of solvent-free reaction conditions or the use of alternative green solvents like supercritical fluids or ionic liquids in related processes, such as polymer synthesis using maleate derivatives, is an area of active research. kahedu.edu.innih.gov

Summary of Green Chemistry Approaches in Disodium But-2-enedioate Synthesis

| Green Chemistry Principle | Application in Synthesis | Research Findings |

|---|---|---|

| Atom Economy | Direct neutralization of but-2-enedioic acids with bases like NaOH or Na₂CO₃. smolecule.comchemicalbook.com | High atom economy with water as the primary byproduct. smolecule.com |

| Sustainable Catalysis | Use of biocatalysts like maleate isomerase for the conversion of maleic acid to fumaric acid. wikipedia.org | Enzymatic conversion offers a mild and specific reaction pathway. wikipedia.org |

| Benign Solvents | Utilization of water as the solvent for neutralization and recrystallization. chemicalbook.comprepchem.com | Water is a non-toxic, non-flammable, and readily available solvent. kahedu.edu.in |

Isomerization Dynamics and Stereochemical Control

The cis-trans isomerization of the but-2-enedioate dianion, derived from maleic acid (the cis-isomer) and fumaric acid (the trans-isomer), is a critical transformation in both biological and industrial contexts. The sodium salt, disodium but-2-enedioate, exists as two isomers: disodium maleate (cis) and disodium fumarate (trans).

Mechanistic Studies of Cis-Trans Isomerization Pathways

The conversion of maleate to fumarate does not occur spontaneously under normal conditions but can be achieved through various catalytic methods, including enzymatic, thermal, and chemical catalysis.

Enzymatic Isomerization:

In biological systems, the isomerization is catalyzed by the enzyme maleate isomerase (EC 5.2.1.1). wikipedia.org This enzyme facilitates the rotation around the C2-C3 double bond of maleate to form fumarate, an essential intermediate in the citric acid cycle. wikipedia.org The catalytic mechanism of maleate isomerase from various bacteria, including Pseudomonas putida and Nocardia farcinica, has been a subject of detailed study. wikipedia.orgnih.gov

The proposed mechanism involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the C2 atom of maleate. wikipedia.org This is followed by protonation at the C3 atom by another cysteine residue, leading to the formation of a covalent succinyl-cysteine intermediate. wikipedia.orgnih.gov Rotation around the newly formed C2-C3 single bond occurs, followed by the dissociation of the Cys-C2 bond and deprotonation at C3 to yield fumarate. wikipedia.org

Non-Enzymatic Isomerization:

In industrial processes, the isomerization of maleic acid to fumaric acid is often achieved through thermal or catalytic methods at high temperatures. wikipedia.org However, these conditions can lead to the formation of byproducts. wikipedia.org The study of isomerization during the polyesterification of maleic anhydride has shown that the conversion of maleic unsaturation to fumaric unsaturation is influenced by factors such as the type of glycol and aromatic acid used in the polymerization. acs.org Nuclear Magnetic Resonance (NMR) has been utilized to determine the maleate-fumarate ratio in these polyester (B1180765) systems. acs.org

Factors Influencing Isomer Ratio and Purity

Synthesis Conditions:

During the synthesis of unsaturated polyesters from maleic anhydride, the extent of isomerization to the more stable fumarate form is significantly affected by the reaction conditions. acs.org Key factors include:

Glycol Type: The structure of the diol used in the polyesterification can influence the degree of isomerization. acs.org

Aromatic Acid: The presence and type of aromatic dicarboxylic acid in the polymer chain also have a profound effect on the isomerization. acs.org

Reaction Temperature and Time: Higher temperatures and longer reaction times generally favor the conversion of maleate to fumarate. acs.org

Purity Considerations:

The purity of disodium but-2-enedioate is critical for its applications. In the synthesis of related compounds, such as sodium stearyl fumarate, stoichiometric control is crucial. For instance, in the neutralization of a fumaric acid monoester, a 1.1:1 molar ratio of NaOH to the monoester results in optimal pH and high purity (99.9%), whereas a 1.5:1 ratio can lead to alkaline degradation products. Similarly, during the initial esterification of maleic anhydride, the molar ratio of reactants can influence the formation of diester byproducts.

High-performance liquid chromatography (HPLC) is a standard method for assessing the purity and isomeric ratio of but-2-enedioate derivatives.

Derivatization and Functionalization Reaction Pathways

Disodium but-2-enedioate and its parent acid, but-2-enedioic acid, are versatile platforms for a variety of chemical transformations, leading to a wide range of functionalized derivatives.

Esterification Mechanisms of But-2-enedioic Acid and its Salts

The esterification of but-2-enedioic acid (both maleic and fumaric acid) is a fundamental reaction for producing various esters with diverse applications. The reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

The generally accepted mechanism for the acid-catalyzed esterification of a carboxylic acid involves several key steps:

Protonation of the carbonyl oxygen: This activates the carbonyl group towards nucleophilic attack. byjus.com

Nucleophilic attack by the alcohol: The alcohol attacks the electrophilic carbonyl carbon. byjus.com

Proton transfer: A proton is transferred from the attacking alcohol to one of the hydroxyl groups. byjus.com

Elimination of water: A water molecule leaves, and a π-bond is formed. byjus.com

Deprotonation: The protonated ester is deprotonated to yield the final ester product. byjus.com

In the context of maleic anhydride, a common precursor, the reaction with an alcohol first leads to a monoester. sciforum.net Computational studies have shown that the formation of a diester is influenced by the chain length of the alcohol, with shorter chain alcohols more likely to produce diester byproducts. sciforum.net

Oxidation, Reduction, and Substitution Reactions of But-2-enedioate Derivatives

The double bond and carboxylic acid functionalities of but-2-enedioate derivatives make them susceptible to various oxidation, reduction, and substitution reactions.

Oxidation: The double bond in but-2-enedioate can be oxidized. For instance, alkenes can be oxidized to form epoxides using peroxyacids or to cis-1,2-diols using reagents like osmium tetroxide. lumenlearning.com The carboxylic acid groups are generally resistant to further oxidation under mild conditions.

Reduction (Hydrogenation): The carbon-carbon double bond of but-2-enedioate can be reduced to a single bond to form succinates. This is typically achieved through catalytic hydrogenation using catalysts such as palladium or nickel. The carboxylic acid groups can also be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). lumenlearning.comlibretexts.org

Substitution: The hydroxyl groups of the carboxylic acid can undergo substitution reactions, as seen in esterification.

Michael Addition Reactions Involving But-2-enedioate

But-2-enedioates, being α,β-unsaturated carbonyl compounds, are excellent Michael acceptors. The Michael addition is a conjugate addition of a nucleophile (the Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.org

Mechanism: The reaction is typically base-catalyzed. A base abstracts a proton from the Michael donor to generate a nucleophilic enolate or a similar stabilized carbanion. chemistrysteps.com This nucleophile then attacks the β-carbon of the but-2-enedioate, leading to the formation of a new carbon-carbon bond and an enolate intermediate, which is subsequently protonated. organicchemistrytutor.com

Examples: Classic examples of Michael donors include doubly stabilized carbon nucleophiles like malonic esters and β-ketoesters. wikipedia.orgchemistrysteps.com For instance, diethyl malonate can react with diethyl fumarate in a Michael addition. wikipedia.org Fumarate itself can act as an endogenous electrophile and react with cysteine residues in proteins via a Michael addition, a process known as succination. nih.gov

Advanced Spectroscopic and Diffraction Based Characterization

Vibrational Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy in Coordination Complexes and Salts

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and probing the bonding environment within salts and coordination complexes of disodium (B8443419) but-2-enedioate. The infrared spectrum provides characteristic absorption bands corresponding to the vibrational modes of the molecule.

For the carboxylate groups (COO⁻), the key vibrational modes are the asymmetric and symmetric stretches. In the ionic salt form, such as disodium maleate (B1232345), the C=O stretch of the carboxylate group is observed in the region of 1560–1610 cm⁻¹ . The separation (Δ) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the carboxylate group provides insight into its coordination mode when complexed with a metal ion. For disodium fumarate (B1241708), which has ionic carboxylic groups, this difference is 188 cm⁻¹ mdpi.com. When the fumarate or maleate acts as a ligand, changes in these vibrational frequencies indicate coordination to a metal center. For example, in a cobalt(II) fumarate coordination polymer, the Δ value was 201 cm⁻¹, which is characteristic of a monodentate O-coordination of the carboxylate groups mdpi.com.

Key FT-IR vibrational assignments for the but-2-enedioate anion include the stretching of the carbon-carbon double bond and various vibrations of the carboxylate groups . These bands can shift upon coordination, providing evidence of the formation of metal-ligand bonds.

Table 1: Selected FT-IR Vibrational Modes for Fumarate Complexes

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C=O Stretch | ~1633 | Asymmetric stretching of carboxylate groups, indicative of coordination. |

| C=C Stretch | ~1441 | Stretching of the carbon-carbon double bond within the fumarate ligand. |

Note: Specific wavenumbers can vary depending on the crystalline environment and the nature of the metal center in coordination complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solution-State NMR for Isomer Identification and Purity Assessment

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between the cis (maleate) and trans (fumarate) isomers of disodium but-2-enedioate in solution. The chemical shifts of the vinylic protons (CH =CH ) are distinct for each isomer due to their different spatial arrangements.

In ¹H NMR spectroscopy, the vinylic protons of the maleate isomer typically resonate at a lower chemical shift (δ 6.2–6.4 ppm) compared to the fumarate isomer (δ 6.6–6.8 ppm) . This difference arises from the geometric constraints of the double bond, which places the protons in different electronic environments. Furthermore, the magnitude of the proton-proton coupling constant (³JHH) across the double bond is significantly different and diagnostic: cis-isomers (maleate) have a smaller coupling constant than trans-isomers (fumarate).

¹³C NMR spectroscopy can also be used for identification. The signals for the carboxylate carbons and the olefinic carbons will appear at distinct chemical shifts for each isomer. The high resolution of NMR makes it an excellent method for assessing the purity of a sample, allowing for the detection and quantification of isomeric impurities or other contaminants. Studies have utilized ¹H NMR to confirm the formation of succinic acid from the electrochemical hydrogenation of maleic acid, demonstrating its utility in monitoring chemical reactions acs.org.

Table 2: Typical ¹H NMR Chemical Shifts for Isomer Identification

| Isomer | Functional Group | Typical Chemical Shift (δ) in D₂O |

|---|---|---|

| Disodium Maleate (cis) | Vinylic Protons (-CH=CH-) | 6.2 - 6.4 ppm |

Solid-State NMR for Polymorphic and Dynamic Studies

Solid-state NMR (ssNMR) spectroscopy provides detailed information about the structure, packing, and dynamics of molecules in the solid state. This technique is particularly valuable for studying polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs of disodium but-2-enedioate would exhibit distinct ssNMR spectra due to differences in the local chemical environments and intermolecular interactions of the carbon and sodium nuclei.

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C spectra of solid samples. The chemical shifts in a solid-state spectrum are highly sensitive to the molecular conformation and crystal packing, allowing for the differentiation of various crystalline forms omu.edu.tr. For instance, ²⁹Si solid-state MAS NMR has been used to characterize the structural changes in silica (B1680970) nanoparticles when manganese is doped using disodium maleate as a precursor, showing the disappearance of Q³ and Q⁴ peaks and indicating the formation of a new –Mn–O–Si– hybrid framework chinesechemsoc.org. While specific polymorphic studies on disodium but-2-enedioate using ssNMR are not extensively documented, the principles of the technique demonstrate its potential for such investigations.

Specialized NMR Techniques (e.g., Zero-Field NMR, Hyperpolarized NMR)

Advanced NMR techniques offer enhanced sensitivity and novel structural insights. While their application specifically to disodium but-2-enedioate is not widespread, they represent powerful tools for chemical analysis.

Hyperpolarized NMR dramatically increases the signal intensity, sometimes by several orders of magnitude, surmounting the primary limitation of conventional NMR—low sensitivity. Parahydrogen Induced Polarization (PHIP) is a prominent hyperpolarization method. Studies have demonstrated the production of hyperpolarized [1-¹³C]fumarate through the hydrogenation of [1-¹³C]disodium acetylenedicarboxylate (B1228247) with parahydrogen nih.gov. The resulting hyperpolarized signal allows for real-time monitoring of metabolic processes and chemical reactions. For example, hyperpolarized [1-¹³C]succinate has been produced from [1-¹³C]fumarate, with ¹³C polarization measured at 11.9% rsc.org.

Zero-Field NMR (ZULF NMR) is a modality where experiments are conducted in the absence of a large external magnetic field. In this regime, the spectral information is dominated by electron-mediated J-couplings between nuclear spins, rather than chemical shifts uzh.ch. This provides unambiguous information about the covalent bonding network of a molecule. While a simple molecule like disodium but-2-enedioate would have a straightforward J-coupling network, ZULF NMR, often combined with hyperpolarization techniques to enhance signal, could provide precise measurements of these couplings.

X-ray Diffraction Techniques for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. Both single-crystal and powder XRD can be used to characterize disodium but-2-enedioate, providing fundamental information on its solid-state structure.

Single-crystal X-ray diffraction analysis reveals precise details about the molecular geometry, crystal system, space group, and unit cell dimensions. Studies have shown that disodium maleate monohydrate crystallizes in the monoclinic system with the space group C2/c bu.edu.eg. In contrast, its isomer, disodium fumarate, can adopt different structures, often forming coordination polymers where the fumarate dianion bridges metal centers. For example, a one-dimensional copper(II) fumarate coordination polymer was found to crystallize in the monoclinic system with space group C2/m acs.org.

This structural differentiation is key; maleate salts are reported to form monoclinic crystals (space group P2₁/c), whereas fumarate can adopt an orthorhombic structure, providing a clear method to distinguish the isomers in the solid state .

Table 3: Crystallographic Data for Disodium But-2-enedioate Isomers and Related Structures

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| Disodium maleate monohydrate | Monoclinic | C2/c | Data not specified in source | bu.edu.eg |

Electron Diffraction for Nanocrystalline Materials

When Disodium but-2-enedioate is produced in the form of nanocrystals, which may be too small for conventional X-ray diffraction techniques, electron diffraction methods become essential for structural analysis. nih.govcreative-biostructure.com

Microcrystal Electron Diffraction (MicroED) and 3D Electron Diffraction (3D-ED) are revolutionary techniques that utilize a transmission electron microscope (TEM) to determine the atomic structures of nanocrystalline materials. nih.govwikipedia.org These methods are particularly valuable in pharmaceutical sciences, where active ingredients are often synthesized as nanocrystalline powders. nih.gov

The core principle involves rotating a single nanocrystal in the electron beam and collecting a series of electron diffraction patterns at small tilt increments. eventact.com This "movie" of diffraction data is then processed using crystallographic software, similar to that used for X-ray crystallography, to reconstruct the three-dimensional crystal structure. wikipedia.orgmtoz-biolabs.com

The strong interaction between electrons and matter means that crystals far too small for SCXRD (even smaller than 100 nm) can be analyzed. creative-biostructure.comthermofisher.com This capability allows for the structural elucidation of materials that were previously intractable, alleviating the often-challenging process of growing large single crystals. thermofisher.com For Disodium but-2-enedioate, Micro-ED or 3D-ED could be used to solve its structure from a nanocrystalline powder, providing crucial structural data where SCXRD is not feasible. researchgate.net

Table 3: Comparison of SCXRD and Micro-ED/3D-ED Techniques

| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Micro-ED / 3D-ED |

| Radiation Source | X-rays | Electrons |

| Required Crystal Size | Micrometers to millimeters (typically >10 µm) | Nanometers to a few micrometers (<200 nm is common) thermofisher.com |

| Data Collection Time | Hours to days | Minutes to a few hours eventact.comthermofisher.com |

| Sample Requirement | Single, high-quality crystal | Nanocrystalline powder; can analyze individual crystals within a heterogeneous mixture. thermofisher.com |

| Primary Application | Definitive structure solution of single crystals. | Structure solution of nanocrystals, polymorphs, and beam-sensitive materials. nih.gov |

Advanced Chromatographic and Mass Spectrometric Methodologies

Chromatographic techniques are essential for assessing the purity, quantifying the compound, and identifying impurities in Disodium but-2-enedioate samples.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the analysis of non-volatile organic salts like Disodium but-2-enedioate. These methods separate components in a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.

For Disodium but-2-enedioate, reversed-phase (RP) HPLC is a common analytical approach. sielc.com The separation typically utilizes a C18 or similar non-polar stationary phase. The mobile phase often consists of an aqueous buffer mixed with an organic solvent like acetonitrile (B52724) or methanol. sielc.comub.edu UPLC, which uses smaller particle-size columns, offers faster analysis times and improved resolution compared to traditional HPLC. lcms.czwaters.com

Detection is commonly achieved using a UV detector, as the double bond in the but-2-enedioate moiety allows for absorbance at low wavelengths (around 210 nm). chromforum.org For enhanced selectivity and sensitivity, especially in complex matrices, a mass spectrometer (MS) can be coupled with the HPLC/UPLC system (LC-MS). waters.com This is particularly useful for separating and identifying isomers like maleate and fumarate, which are isobaric (have the same mass) but can be chromatographically resolved. mtc-usa.com

Table 4: Typical HPLC/UPLC Method Parameters for Disodium but-2-enedioate Analysis

| Parameter | Typical Conditions |

| Technique | Reversed-Phase HPLC or UPLC sielc.com |

| Column | C18, C8, or mixed-mode anion exchange sielc.comlcms.cz |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate, formate) and an organic modifier (e.g., acetonitrile, methanol). sielc.commtc-usa.com |

| Detection | UV/Vis (typically 210-220 nm) or Mass Spectrometry (MS) chromforum.orgwaters.com |

| Flow Rate | 0.2 - 1.0 mL/min for HPLC; 0.2 - 0.5 mL/min for UPLC |

| Purpose | Purity determination, quantification, stability testing, impurity profiling. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to its nature as a non-volatile salt, Disodium but-2-enedioate cannot be analyzed directly by GC-MS. However, the technique is highly valuable for two key applications related to its purity assessment:

Analysis of the Parent Acid: The purity of the starting material, maleic acid, can be assessed. To make the acid volatile, a derivatization step, such as silylation (e.g., converting to a trimethylsilyl (B98337) (TMS) ester), is required. hmdb.ca

Detection of Volatile Impurities: GC-MS is ideal for identifying and quantifying trace volatile organic impurities that may be present from the manufacturing process or degradation.

A study on related industrial sludge used GC-MS and Pyrolysis-GC-MS to identify volatile components and thermal degradation products, including maleic acid, fumaric acid, and maleic anhydride (B1165640), demonstrating the utility of the technique for analyzing related impurities. mdpi.com

Table 5: Potential Volatile Impurities Analyzable by GC-MS

| Compound Name | Chemical Formula | Potential Origin |

| Maleic Anhydride | C₄H₂O₃ | Precursor, dehydration product of maleic acid. mdpi.com |

| Fumaric Acid | C₄H₄O₄ | Isomeric impurity. pharmaffiliates.com |

| Succinic Acid | C₄H₆O₄ | Hydrogenation product. |

| Malic Acid | C₄H₆O₅ | Hydration product. mdpi.com |

| Residual Solvents | Varies | Remnants from the synthesis and purification process. |

Note: Analysis of acidic impurities requires a prior derivatization step to increase volatility.

Computational Chemistry and Theoretical Investigations

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are a powerful tool for studying the time-dependent behavior of molecules. By solving Newton's equations of motion, MD simulations can provide detailed information about conformational changes, intermolecular interactions, and the influence of the solvent environment.

MD simulations can be used to explore the conformational landscape of disodium (B8443419) but-2-enedioate in solution. These simulations can reveal the preferred conformations of the but-2-enedioate anion and the dynamics of the surrounding sodium ions and solvent molecules.

Studies on maleate (B1232345) salts in aqueous solutions have utilized MD simulations to understand the association processes and the formation of hydrogen bonding motifs. nih.gov In such simulations, force fields like OPLS-AA are often used to model the interactions. These studies have shown that the maleate monoanion plays a significant role in association processes in aqueous solutions, with its interaction with other molecules being more favorable than self-association. nih.gov Although these studies did not specifically use disodium maleate, they provide a framework for understanding how the but-2-enedioate backbone behaves in a dynamic, solvated environment. The simulations can track dihedral angle rotations and the formation and breaking of non-covalent interactions over time, which is crucial for understanding how these ions might bind to a receptor or enzyme active site.

MD simulations are also employed to investigate intermolecular interactions and predict the crystal structure of solid materials. By simulating the self-assembly of molecules from a disordered state, it is possible to gain insights into the most stable crystal packing arrangements.

For disodium but-2-enedioate, the fumarate (B1241708) isomer is known to form a well-defined crystal structure. The crystal packing of sodium fumarate has been described, showing that the sodium and iron ions in their respective fumarate salts are surrounded by oxygen atoms, forming a coordination polyhedron in the shape of an elongated octahedron. researchgate.netwikipedia.org In the crystalline state, it is likely that a macromolecular chain is formed. researchgate.net Simulations of the crystal structure can help to rationalize the observed packing in terms of minimizing the lattice energy, which is a function of intermolecular forces such as electrostatic interactions between the sodium cations and the carboxylate anions, as well as van der Waals forces.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding mode of a ligand to a protein's active site.

While specific molecular docking studies featuring disodium but-2-enedioate as the primary ligand are not extensively documented, the but-2-enedioate scaffold is a component of many biologically active molecules and enzyme inhibitors. For instance, docking studies have been performed with fumarate reductase, an enzyme that catalyzes the reduction of fumarate to succinate (B1194679). researchgate.net In such studies, the but-2-enedioate moiety would be positioned within the enzyme's active site, and the docking algorithm would predict the binding orientation that maximizes favorable interactions (e.g., hydrogen bonds, electrostatic interactions) and minimizes steric clashes. The results of these simulations are typically reported as a docking score, which is an estimation of the binding affinity.

Table 3: Key Interactions in a Hypothetical Docking of Fumarate with Fumarate Reductase Note: This table is illustrative and based on general principles of enzyme-substrate interactions.

| Type of Interaction | Potential Interacting Residues in Active Site | Docking Score (Hypothetical) |

|---|---|---|

| Hydrogen Bonding | Arg, His, Ser | -6 to -8 kcal/mol |

| Electrostatic Interactions | Positively charged residues (e.g., Arg, Lys) | |

| van der Waals Contacts | Hydrophobic residues |

Prediction of Ligand-Protein Interactions with But-2-enedioate Derivatives

Computational methods such as molecular docking and molecular dynamics (MD) simulations are instrumental in predicting and analyzing the interactions between small molecules, like but-2-enedioate derivatives, and their protein targets. These techniques allow for the detailed examination of binding modes, interaction energies, and the conformational changes that occur upon binding.

Molecular docking studies are frequently employed to predict the preferred orientation of a ligand when bound to a protein target. For instance, in a study investigating the active site of zebrafish fumarate hydratase, molecular docking revealed that the inhibitor citrate (B86180) showed a stronger interaction compared to the natural substrate, fumarate (a but-2-enedioate isomer) nih.gov. Such studies provide crucial information on the key amino acid residues involved in the binding, which can be further investigated through site-directed mutagenesis and enzymatic assays.

Molecular dynamics simulations provide a more dynamic picture of the ligand-protein complex, allowing researchers to observe the stability of interactions and conformational changes over time. A study on fumarate hydratase and its mutant H235N complexed with pyromellitic acid and citrate utilized MD simulations to understand the conformational stability and the role of hydrogen bonds and hydrophobic interactions in the binding of these ligands worldscientific.com. These simulations can reveal the importance of specific residues and water molecules in mediating the interaction, which is critical for understanding the catalytic mechanism and for the design of potent inhibitors worldscientific.com.

The binding affinities of but-2-enedioate derivatives can be quantitatively assessed using computational methods. Density Functional Theory (DFT) has been used to study the adsorption of dimethyl fumarate on various surfaces, providing insights into the nature of the interaction, which in some cases is determined to be physisorption chemrevlett.com. The interaction energies calculated from these studies are crucial for understanding the strength of the binding.

Below is a table summarizing computational studies on the interaction of but-2-enedioate derivatives and related molecules with proteins.

| Ligand/Derivative | Protein Target | Computational Method | Key Findings |

| Fumarate, Citrate | Zebrafish Fumarate Hydratase | Molecular Docking, MD Simulation | Citrate exhibited stronger binding affinity than fumarate, indicating its potential as an inhibitor. nih.gov |

| Pyromellitic acid, Citrate | Fumarate Hydratase (and H235N mutant) | Molecular Docking, MD Simulation | Revealed the importance of water-mediated hydrogen bonds in the active site for ligand binding and catalysis. worldscientific.com |

| Dimethyl Fumarate | g-C3N4 and decorated surfaces | Density Functional Theory (DFT) | Adsorption was determined to be a feasible and spontaneous process, primarily of a physical nature. chemrevlett.com |

Computational Prediction of Spectroscopic Parameters and Reaction Pathways

Theoretical calculations are a powerful means to predict and interpret the spectroscopic properties of molecules. Methods based on Density Functional Theory (DFT) can be used to calculate various spectroscopic parameters, such as nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies.

A theoretical study on fumarate, maleate (isomers of but-2-enedioate), and succinate dianions using DFT provided insights into their electronic structure, bonding, and stability rsc.org. The geometry optimization of these molecules was performed at the DFT/PBE0 level of theory, and the results were used to simulate their X-ray absorption and resonant inelastic X-ray scattering spectra rsc.org. Such studies are fundamental to understanding the intrinsic properties of these molecules, which in turn influences their interactions and reactivity.

The prediction of NMR spectra through computational methods is a rapidly advancing field. Machine learning algorithms, trained on large datasets of experimental and calculated spectra, can now predict 1H NMR chemical shifts with high accuracy nih.gov. For smaller molecules, DFT-based methods, such as the GIAO (Gauge-Including Atomic Orbital) method, are commonly used to calculate NMR shielding tensors, from which chemical shifts can be derived uncw.edu. These predictions are invaluable for the structural elucidation of new but-2-enedioate derivatives and for understanding how their electronic environment changes upon interaction with other molecules.

Computational chemistry also provides essential tools for investigating reaction mechanisms. DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates and thereby elucidating the reaction pathway. For example, theoretical studies on palladium-catalyzed β-X elimination reactions have used DFT to understand the mechanism and the factors influencing reactivity nih.gov. While not specific to but-2-enedioate, these studies showcase the methodology that can be applied to understand its synthesis and reactivity. The catalytic mechanism of enzymes that process but-2-enedioate, such as fumarase, has also been investigated using kinetic modeling based on experimental data, which can be complemented by quantum mechanical calculations to detail the electronic rearrangements during the reaction nih.gov.

The table below summarizes theoretical investigations into the properties and reactivity of but-2-enedioate and related compounds.

| Compound/System | Property/Reaction Studied | Computational Method | Key Findings |

| Fumarate, Maleate, Succinate dianions | Electronic structure, bonding, stability | Density Functional Theory (DFT) | The delocalization of the Highest Occupied Molecular Orbital (HOMO) contributes to the stability of fumarate and succinate compared to maleate. rsc.org |

| Fumarase | Catalytic mechanism | Kinetic Modeling | Identified the primary reaction route for the hydration of fumarate to malate (B86768). nih.gov |

| Small Organic Molecules | 1H NMR Chemical Shifts | Machine Learning | Accurate prediction of chemical shifts in various solvents. nih.gov |

| Palladium-catalyzed reactions | β-X elimination mechanism | Density Functional Theory (DFT) | Elucidated a four-step reaction mechanism and the influence of different functional groups on reactivity. nih.gov |

Coordination Chemistry and Supramolecular Assemblies

Metal-But-2-enedioate Coordination Complexes

Metal-but-2-enedioate coordination complexes are compounds where metal ions are linked by but-2-enedioate ligands to form structures ranging from simple dinuclear units to extended one-, two-, or three-dimensional coordination polymers. The geometry and properties of these complexes are dictated by the coordination preferences of the metal ion and the versatile binding capabilities of the ligand.

The design of novel metal-but-2-enedioate compounds often employs a building-block approach, where metal salts are reacted with disodium (B8443419) but-2-enedioate or fumaric acid. The choice of metal ion, ancillary ligands (secondary organic molecules that also coordinate to the metal), and reaction conditions (such as temperature, solvent, and pH) are critical in directing the self-assembly process towards the desired structure.

A common synthetic strategy involves the reaction of a metal salt with the but-2-enedioate ligand in a suitable solvent system, often a mixture of water and an alcohol like methanol. For instance, a one-dimensional (1D) cobalt(II) coordination polymer, [Co(μ2-fum)(nia)2(H2O)2]n, was synthesized by refluxing cobalt(II) nitrate (B79036) hexahydrate, disodium fumarate (B1241708), and the ancillary ligand nicotinamide (B372718) in a water/methanol solution acs.org. Similarly, hydrothermal synthesis, where reactions are carried out in water at elevated temperatures and pressures, is another effective method. This technique has been used to generate various copper(II) coordination polymers by reacting copper(II) salts with fumaric acid and other organic linkers researchgate.net. The rational construction of these polymers benefits from crystal engineering principles, where the predictable coordination of the fumarate ligand helps in forming infinite crystalline lattices researchgate.net.

| Complex | Metal Source | Ancillary Ligand | Synthesis Method | Dimensionality |

| [Co(μ2-fum)(nia)2(H2O)2]n | Cobalt(II) nitrate hexahydrate | Nicotinamide | Reflux in Water/Methanol | 1D Chain |

| [[Cu(fum)(dmb)]·H2O]n | Copper(II) salt | 5,5'-Dimethyl-2,2'-bipyridine | Not Specified | 2D Array |

| [Cu(μ-cpna)(phen)(H2O)]n | Copper(II) chloride | 1,10-phenanthroline | Hydrothermal | 1D Polymer |

The but-2-enedioate (fumarate) ligand exhibits remarkable versatility in its coordination behavior, a key factor in the structural diversity of its complexes. Carboxylate anions, in general, can coordinate in numerous ways, and dicarboxylates like fumarate can bridge metal centers to form polynuclear complexes and coordination polymers mdpi.com.

Ligand Binding Modes: The carboxylate groups of the fumarate ligand can adopt several binding modes. In a two-dimensional copper(II) polymer, [[Cu(fum)(dmb)]·H2O]n, the fumarate ligand displays two different coordination modes simultaneously: a bridging monodentate mode and an oxo-bridging mode, which generates distinct rhombic dinuclear units researchgate.net. In other structures, it can act as a simple bis-monodentate ligand, connecting two separate metal centers to propagate a chain or network mdpi.com.

Coordination Geometries: The geometry around the central metal ion is determined by its coordination number and the nature of the coordinating ligands researchgate.netrsc.orgresearchgate.net.

Octahedral: In the cobalt(II) polymer [Co(μ2-fum)(nia)2(H2O)2]n, the cobalt center adopts an octahedral coordination geometry acs.org. This is a very common geometry for coordination number six rsc.org.

Distorted Square Pyramidal: A copper(II) center in a two-dimensional fumarate-bridged polymer was found to be five-coordinated, resulting in a distorted square pyramidal configuration researchgate.net.

Magnetic Properties: The magnetic properties of these complexes are a direct consequence of the electronic configuration of the metal ions and the interactions between them, which are mediated by the bridging fumarate ligand.

Paramagnetism: Many transition metal complexes with unpaired electrons are paramagnetic, meaning they are attracted to magnetic fields. A mononuclear copper(II) complex with a d⁹ electronic configuration was found to be paramagnetic, with a magnetic moment of 1.71 Bohr Magnetons (BM), which is within the expected range researchgate.net.

Antiferromagnetism: In some coordination polymers, the bridging fumarate ligand can mediate weak antiferromagnetic coupling between adjacent metal centers. This phenomenon, where the magnetic moments of neighboring metal ions align in opposite directions, was observed in the [[Cu(fum)(dmb)]·H2O]n polymer researchgate.net.

Single-Ion Magnet (SIM) Behavior: Certain cobalt(II) complexes can exhibit slow relaxation of magnetization, a property of single-ion magnets. The 1D polymer [Co(μ2-fum)(nia)2(H2O)2]n was shown to display field-induced SIM behavior, highlighting how the rigid fumarate bridge influences magnetic relaxation properties acs.org. Static magnetic measurements confirmed the Co(II) ions are in a high-spin state researchgate.net.

| Complex | Coordination Geometry | Magnetic Behavior | Key Finding |

| [Co(μ2-fum)(nia)2(H2O)2]n | Octahedral | Field-Induced Single-Ion Magnet | Rigidity of fumarate bridge influences magnetic relaxation acs.org. |

| [[Cu(fum)(dmb)]·H2O]n | Distorted Square Pyramidal | Weak Antiferromagnetism | Fumarate mediates antiferromagnetic coupling between Cu(II) centers researchgate.net. |

Metal-Organic Frameworks (MOFs) Incorporating But-2-enedioate Ligands

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters (nodes) linked by organic ligands. The but-2-enedioate (fumarate) ligand is particularly valuable in this context due to its rigidity, linearity, and biocompatibility, making it an excellent choice for creating robust and functional MOFs, often referred to as bio-MOFs nih.gov.

The rational design of fumarate-based MOFs follows the principles of reticular chemistry, which involves the deliberate assembly of molecular building blocks into predetermined network structures (topologies) illinois.edu. The key components in this design are the metal-containing secondary building units (SBUs) and the fumarate linker.

The choice of metal SBU dictates the connectivity and geometry of the node. For example, the hexanuclear zirconium cluster [Zr6O4(OH)4] is a common 12-connected SBU that, when linked with a linear dicarboxylate like fumarate, can form a framework with a face-centered cubic (fcu ) topology researchgate.netnih.gov. This is exemplified by the well-known Zr-fumarate MOF, MOF-801 mdpi.comresearchgate.net. Similarly, aluminum ions can form infinite chains of corner-sharing AlO6 octahedra, which are then linked by fumarate to create frameworks like the commercial Basolite™ A520 researchgate.netnih.gov. The design process allows for the creation of MOFs with tailored pore sizes and chemical functionalities nih.govcd-bioparticles.net.

Solvothermal Synthesis: The most common method for synthesizing MOFs is solvothermal synthesis, where the metal salt and organic linker are heated in a high-boiling-point solvent, such as N,N-dimethylformamide (DMF), in a sealed vessel researchgate.netresearchgate.net. For example, Zr-fumarate MOF (MOF-801) is typically prepared by heating zirconium tetrachloride (ZrCl4) and fumaric acid in DMF at 120-130 °C mdpi.comsemanticscholar.org. Hydrothermal synthesis, using water as the solvent, is also widely employed and is considered a greener approach, as seen in the synthesis of aluminum fumarate MOF nih.gov.

Green Synthetic Approaches: In response to the environmental concerns associated with hazardous solvents like DMF, significant research has focused on developing greener synthetic routes.

Mechanochemical Synthesis: This solvent-free method uses mechanical force (e.g., grinding or milling) to drive the chemical reaction. Fumarate-based MOFs, including iron fumarate (MIL-88A(Fe)) and aluminum fumarate, have been successfully synthesized using techniques like resonant acoustic mixing (RAM) at room temperature, eliminating the need for solvents and high temperatures acs.orgresearchgate.net.

Aqueous Synthesis: Using water as a solvent is an inherently green approach. Many stable MOFs, such as a new aluminum mesaconate (methylfumarate) MOF, are synthesized under mild, aqueous conditions desy.deresearchgate.net. This method is particularly suitable for producing biocompatible MOFs for biomedical applications.

The combination of different metal nodes with the linear fumarate linker leads to a variety of MOF structures with distinct topologies and porosities.

Structural Diversity and Topology:

MOF-801 (Zr-fumarate): This MOF is constructed from 12-connected Zr6O4(OH)4 clusters and fumarate linkers, resulting in a highly stable framework with an fcu topology. It features both tetrahedral and octahedral cages with diameters of 4.8 Å, 5.6 Å, and 7.4 Å, respectively mdpi.comnih.gov.

Aluminum Fumarate (e.g., Basolite™ A520 / MIL-53(Al)_Fu): This structure consists of chains of corner-sharing AlO6 octahedra interconnected by fumarate ligands. It forms a three-dimensional structure with one-dimensional diamond-shaped channels researchgate.netnih.gov.

Zinc Fumarate MOFs: When combined with other pillar-like ligands such as 1,2-bis(4-pyridyl)ethane, fumarate and zinc ions can form 3D frameworks with varying degrees of interpenetration, resulting in complex sql (square lattice) topologies acs.orgmdpi.com.

Porosity: A defining feature of these MOFs is their permanent porosity. The specific surface area and pore volume are critical metrics for their application in areas like gas storage and separation. Nitrogen sorption experiments are commonly used to determine these properties nih.gov.

Iron fumarate (MIL-88A(Fe)) synthesized via mechanochemistry showed a BET surface area of 209 m²/g acs.orgresearchgate.net.

Aluminum fumarate synthesized by the same green method had a high surface area of 790 m²/g acs.orgresearchgate.net.

A zinc fumarate MOF synthesized solvothermally exhibited a very high specific surface area of 1298 m²/g researchgate.net.

| MOF Name | Metal Node | Topology | Synthesis Method | BET Surface Area (m²/g) | Pore Size/Features |

| MOF-801 | Zr6O4(OH)4 | fcu | Solvothermal | ~1100 (reported) | Tetrahedral (4.8 Å, 5.6 Å) and Octahedral (7.4 Å) cages mdpi.comnih.gov. |

| Aluminum Fumarate | AlO6 chains | sql -like | Hydrothermal, Mechanochemical | 790 - 1212 researchgate.netresearchgate.net | 1D channels (~5.7 x 6.0 Å) nih.gov. |

| Iron Fumarate (MIL-88A) | Fe3O clusters | Not specified | Mechanochemical, Microwave | ~209 acs.orgresearchgate.net | Flexible porous structure researchgate.netrsc.org. |

| Zinc Fumarate | Zn(II) ions | Interpenetrated sql | Layering/Solvothermal | 1298 researchgate.net | 11.82 nm pore diameter researchgate.net. |

Polymer Science and Material Applications As a Component/monomer

Role as a Monomer in Polymerization Reactions

Disodium (B8443419) but-2-enedioate and its derivatives are versatile monomers that can be polymerized through various mechanisms, with radical polymerization being a common method.

The radical polymerization of but-2-enedioate derivatives follows the classical three stages of initiation, propagation, and termination. The process is typically initiated by thermal or photochemical decomposition of a radical initiator.

Initiation: The process begins with the generation of free radicals from an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). These radicals then add to the double bond of the but-2-enedioate monomer.

Propagation: The newly formed monomer radical adds to another monomer molecule, propagating the polymer chain. The reactivity of but-2-enedioate derivatives in radical polymerization is significantly influenced by their stereochemistry (cis vs. trans) and the nature of the substituent groups. Fumarates (trans isomers) generally exhibit a higher tendency to homopolymerize than maleates (cis isomers) due to lower steric hindrance. Maleates, on the other hand, often undergo cis-trans isomerization to the more reactive fumarate (B1241708) form before polymerization, a process that can be facilitated by certain catalysts. In copolymerization, maleic anhydride (B1165640), a precursor to disodium maleate (B1232345), readily copolymerizes with a variety of vinyl monomers, often in an alternating fashion. This alternating tendency is attributed to the formation of a charge-transfer complex between the electron-poor maleic anhydride and an electron-rich comonomer. cmu.edu

Termination: The growth of the polymer chain is terminated by combination or disproportionation of two growing radical chains. fujifilm.comwikipedia.org

The polymerization of maleic acid in aqueous solutions with a persulfate initiator has been studied, and it was found that oligomeric poly(maleic acid) can be synthesized. unlp.edu.ar

Copolymers and terpolymers containing but-2-enedioate moieties have been synthesized to tailor material properties for specific applications. The characterization of these polymers is crucial to understand their structure and behavior. Common characterization techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for determining the copolymer composition and microstructure, Fourier-Transform Infrared (FTIR) spectroscopy for identifying functional groups, Gel Permeation Chromatography (GPC) for analyzing molecular weight and its distribution, and thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine thermal properties. researchgate.netrwth-aachen.de

For instance, copolymers of styrene and maleic anhydride are well-studied. akjournals.com Their thermal degradation typically occurs in two stages, with the major degradation happening in the first stage. The incorporation of maleic anhydride has been shown to decrease the thermal stability of polystyrene. akjournals.com

Terpolymers containing maleic anhydride have also been synthesized. For example, fluorinated terpolymers of butyl methacrylate, 1H,1H,2H,2H-perfluorodecyl methacrylate, and maleic anhydride have been prepared through continuous addition experiments to achieve homogenous terpolymers. rwth-aachen.de

| Copolymer/Terpolymer System | Monomers | Polymerization Method | Key Characterization Findings |

|---|---|---|---|

| Styrene-Maleic Anhydride Copolymer | Styrene, Maleic Anhydride | Charge-transfer initiated polymerization | Two-stage thermal degradation; decreased thermal stability compared to polystyrene; glass transition temperature lower than polystyrene. akjournals.com |

| Fluorinated Terpolymer | Butyl Methacrylate, 1H,1H,2H,2H-perfluorodecyl methacrylate, Maleic Anhydride | Radical polymerization with continuous monomer addition | Soluble in semi-polar and fluorinated solvents; incorporation of dodecyl-side chains improves solubility in alkanes. rwth-aachen.de |

| Poly(maleimide-methyl-methacrylate-acrylic acid) Terpolymer | N-phenylmaleimide, Methyl Methacrylate, Acrylic Acid | Radical polymerization with AIBN initiator | Characterized by IR, 1H NMR, and 13C NMR; thermal behavior studied by TGA and DSC. researchgate.net |

Engineering of Polymer Structure-Property Relationships

The inclusion of but-2-enedioate units in a polymer backbone is a powerful tool for engineering specific material properties. The rigid nature of the fumarate backbone, in particular, can significantly impact the thermal and mechanical characteristics of the resulting polymer.

The glass transition temperature (Tg) of copolymers containing maleic anhydride increases significantly with a higher maleic anhydride content. jst.go.jp This is attributed to the increased stiffness of the polymer chain. For example, in copolymers of maleic anhydride with methyl acrylate and methyl methacrylate, this relationship can be interpreted by the Gibbs-DiMarzio-Uematsu theory. jst.go.jp

The mechanical properties of polymers are also strongly influenced by the presence of but-2-enedioate moieties. For instance, poly(diisopropyl fumarate) is a brittle material with a high elastic modulus and very small elongation at break. unlp.edu.ar However, copolymerizing it with other monomers, such as n-alkyl fumarates, can increase the elongation at break while decreasing the tensile strength, allowing for a tuning of the mechanical response. unlp.edu.ar Similarly, bio-based copolyesters of poly(butylene 2,5-furandicarboxylate/fumarate) exhibit high tensile strength and elastic modulus. acs.org

| Polymer System | But-2-enedioate Derivative | Effect on Property | Specific Observation |

|---|---|---|---|

| Maleic Anhydride Copolymers (with Methyl Acrylate, Methyl Methacrylate, Styrene, Vinyl Acetate) | Maleic Anhydride | Increased Glass Transition Temperature (Tg) | Tg increases markedly with an increase in maleic anhydride content. jst.go.jp |

| Poly(diisopropyl fumarate) (PDIPF) | Diisopropyl Fumarate | High Stiffness, Low Ductility | Elastic modulus of 106.04 MPa and very small elongation at break. unlp.edu.ar |

| Copolymers of PDIPF with n-alkyl fumarates | Diisopropyl Fumarate and n-alkyl fumarates | Tunable Mechanical Properties | Inclusion of n-alkyl fumarate comonomers increases elongation at break and decreases tensile strength. unlp.edu.ar |

| Poly(butylene 2,5-furandicarboxylate/fumarate) Copolyesters | Fumaric Acid | Enhanced Mechanical and Barrier Properties | High tensile strength (>50 MPa) and elastic modulus; improved water barrier properties compared to PBAT. acs.org |

Development of Advanced Polymer Materials Incorporating But-2-enedioate Moieties

The unique properties imparted by but-2-enedioate units have led to the development of advanced polymer materials with a range of applications.

Copolymers of maleic anhydride are widely used as compatibilizers, dispersing agents, and surface modifiers due to the reactive anhydride group which can be further functionalized. For example, copolymers of styrene and maleic anhydride are used in the formation of nanodiscs for membrane protein research. nih.gov

Fumarate-based polymers are explored for biomedical applications. For instance, poly(ethylene glycol)-fumarate elastomers, which are photo-curable, have been investigated as potential systems for anticancer drug delivery. Copolymers of vinyl acetate and dialkylfumarates have been synthesized and fabricated into membranes that show potential as platforms for transdermal drug delivery systems due to their good tensile strength and moderate swelling properties. ajchem-a.com

In the field of material science, fumaric copolymers have been synthesized as potential modifiers for bitumen in road engineering applications. tandfonline.comunlp.edu.ar The addition of poly(dioctyl fumarate-co-styrene) to bitumen was found to enhance its viscosity and showed good polymer-bitumen compatibility. tandfonline.comunlp.edu.ar

Furthermore, the functionalization of polymers containing but-2-enedioate moieties can lead to materials with novel properties. For instance, the modification of maleic anhydride copolymers with 2-amino ethyl benzoate substituents can increase the rigidity and glass transition temperature of the polymer. ajchem-a.com

Environmental Transformation and Degradation Pathways

Abiotic Degradation Mechanisms in Environmental Matrices

Abiotic degradation of disodium (B8443419) but-2-enedioate involves chemical processes that are not mediated by living organisms. The primary mechanisms include photodegradation, driven by sunlight, and hydrolysis, the reaction with water.

The photodegradation of but-2-enedioate is principally characterized by the isomerization of the less stable maleate (B1232345) form to the more stable fumarate (B1241708) form. This transformation is a key abiotic pathway in aqueous environments upon exposure to ultraviolet (UV) radiation.

In aqueous solutions, maleic acid can be photochemically isomerized to fumaric acid. acs.orgresearchgate.net This reaction is a classic example of the conversion of a less stable cis isomer to a more stable trans isomer, with fumaric acid being approximately 7 kcal/mole lower in energy than maleic acid. acs.org The process can be initiated by irradiation, and the presence of sensitizers, such as bromine, can accelerate the isomerization. acs.orgtandfonline.com The photochemical transformation of maleic acid, which is formed from the hydrolysis of maleic anhydride (B1165640) in water, proceeds through this isomerization to fumaric acid, which can then undergo further reactions like partial decarboxylation and polymerization. tandfonline.com

The quantum yields for the isomerization of both fumaric and maleic acids have been studied, with values for fumaric acid generally being higher than those for maleic acid. These quantum yields tend to decrease with increasing pH. researchgate.net For instance, the quantum yields for the isomerization of fumaric and maleic acids fall from approximately 0.11 and 0.07 at pH 1 to 0.034 and 0.028 at pH 13, respectively. researchgate.net The photochemical processes involved in these transformations are complex and can be influenced by the specific wavelength of light and the chemical composition of the water. iao.ru

Advanced oxidation processes, such as those involving hydroxyl radicals (•OH), can also contribute to the degradation of dicarboxylic acids in the environment. epa.gov However, studies on the ozonolysis and photoinduced ozonolysis of various dicarboxylic acids suggest that these are not significant removal pathways in the atmosphere. epa.gov

Table 1: Factors Influencing Photodegradation of but-2-enedioate

| Factor | Influence on Degradation | Reference |

| Isomeric Form | Maleate (cis) isomerizes to the more stable Fumarate (trans) form upon irradiation. | acs.orgresearchgate.net |

| pH | Quantum yields of isomerization for both maleic and fumaric acids decrease with increasing pH. | researchgate.net |

| Sensitizers | The presence of substances like bromine can catalyze the isomerization of maleic acid to fumaric acid. | acs.orgtandfonline.com |

| Further Reactions | Following isomerization, fumaric acid can undergo partial decarboxylation and polymerization. | tandfonline.com |

Disodium but-2-enedioate is the salt of a dicarboxylic acid and is generally stable to hydrolysis under typical environmental pH conditions. The but-2-enedioate anion itself does not undergo hydrolysis. However, the related compound, maleic anhydride, rapidly hydrolyzes in the presence of water to form maleic acid. wikipedia.orgqiboch.com This hydrolysis is an important initial step before subsequent degradation pathways can occur for maleic anhydride released into the environment.

Biotic Degradation Mechanisms and Microbial Interactions

The biodegradation of disodium but-2-enedioate is a significant pathway for its removal from the environment, primarily driven by microbial enzymatic activities. Both the maleate and fumarate isomers are amenable to microbial degradation, though they enter metabolic pathways through different initial steps.

The biotic transformation of but-2-enedioate isomers is well-documented in various microorganisms. A key initial step for the utilization of the maleate isomer is its conversion to the fumarate isomer, which is a central metabolite in cellular respiration.

Maleate to Fumarate Isomerization: Many bacteria possess the enzyme maleate isomerase (EC 5.2.1.1), which catalyzes the cis-trans isomerization of maleate to fumarate. acs.orgwikipedia.org This enzyme is crucial for organisms that can utilize maleate as a carbon source, as fumarate is an intermediate in the citric acid cycle. wikipedia.org Maleate isomerase has been identified in several bacterial species, including Pseudomonas putida, Alcaligenes faecalis, and Bacillus stearothermophilus. acs.orgwikipedia.org The catalytic mechanism involves a nucleophilic attack by a cysteine residue at the double bond of maleate, leading to the formation of a covalent succinylcysteine-like intermediate. nih.gov

Fumarate Metabolism: Fumarate is a readily metabolizable substrate for a wide range of microorganisms under both aerobic and anaerobic conditions.

Aerobic Metabolism: Under aerobic conditions, fumarate enters the tricarboxylic acid (TCA) cycle , where it is converted to L-malate by the enzyme fumarase (fumarate hydratase). Malate (B86768) is then oxidized to oxaloacetate, continuing the cycle for energy production and biosynthesis.

Anaerobic Metabolism (Fumarate Respiration): In the absence of oxygen, some bacteria can use fumarate as a terminal electron acceptor in a process called fumarate respiration . nih.gov The key enzyme in this pathway is fumarate reductase , which catalyzes the reduction of fumarate to succinate (B1194679). nih.gov This process is coupled to oxidative phosphorylation and allows for energy conservation under anaerobic conditions. Fumarate reductase is a membrane-bound enzyme complex that transfers electrons from a quinol to fumarate. epa.gov

Table 2: Key Enzymes in the Biotic Degradation of but-2-enedioate

| Enzyme | EC Number | Reaction Catalyzed | Metabolic Pathway | Organisms | Reference |

| Maleate Isomerase | 5.2.1.1 | Maleate ⇌ Fumarate | Maleate degradation | Pseudomonas, Alcaligenes, Bacillus | acs.orgwikipedia.org |

| Fumarase | 4.2.1.2 | Fumarate + H₂O ⇌ L-Malate | Tricarboxylic Acid (TCA) Cycle | Widespread in aerobes | |

| Fumarate Reductase | 1.3.5.4 | Succinate + Quinone ⇌ Fumarate + Quinol | Fumarate Respiration (Anaerobic) | Wolinella succinogenes, E. coli | epa.govnih.gov |

The introduction of disodium but-2-enedioate, particularly as fumarate, can have significant effects on the structure and function of microbial communities in various environments, including bioreactors and natural ecosystems.

In anaerobic environments, the addition of fumarate can alter metabolic pathways by providing an alternative electron acceptor. This can influence the balance of microbial populations. For example, in rumen microbial communities, the addition of fumarate has been shown to reduce methane (B114726) production. nih.gov Fumarate-utilizing bacteria can compete with methanogens for hydrogen, a key substrate for methanogenesis. nih.gov Most of the fumarate is metabolized to propionate, which represents a shift in the fermentation products. nih.gov

In contaminated environments, fumarate plays a role in the anaerobic degradation of hydrocarbons. The activation of certain hydrocarbons proceeds via the addition of the hydrocarbon to fumarate, a reaction catalyzed by enzymes such as benzylsuccinate synthase. mdpi.com The detection of fumarate addition metabolites is considered strong evidence of in situ anaerobic hydrocarbon biodegradation. mdpi.com

The presence of dicarboxylic acids can also influence microbial activity in soil. Studies have shown that the addition of carboxylates like citrate (B86180) and malonate can increase soil respiration and lead to distinct changes in the microbial community structure in both uncontaminated and diesel-contaminated soils. mdpi.com In wastewater treatment systems, the composition of organic compounds in the influent is a major factor shaping the microbial community in activated sludge. frontiersin.orgmdpi.com While specific studies on the impact of sustained high concentrations of disodium but-2-enedioate on activated sludge communities are limited, the biodegradability of its constituent anions suggests it would serve as a carbon source, potentially influencing the abundance of specific microbial groups capable of its metabolism.

Environmental Fate Modeling and Pathway Prediction

Environmental fate models are computational tools used to predict the distribution, transformation, and persistence of chemicals in the environment. researchgate.netepa.gov These models integrate a chemical's physical-chemical properties with characteristics of the environmental compartments (air, water, soil, sediment) to estimate its likely behavior. defra.gov.ukcefic-lri.org

For a compound like disodium but-2-enedioate, which is a salt of a dicarboxylic acid, specific considerations would be necessary for accurate modeling. As it is an ionizable substance, its partitioning behavior will be highly dependent on the pH of the environmental medium, which governs the speciation between the neutral acid and its anionic forms. cefic-lri.org Multimedia fate models like SimpleBox and the EQuilibrium Criterion (EQC) model can simulate the environmental fate of chemicals, but may require modifications to accurately account for the pH-dependent sorption of weak acids. cefic-lri.org

The key inputs for modeling the environmental fate of disodium but-2-enedioate would include:

Physical-Chemical Properties: Water solubility, vapor pressure, and octanol-water partition coefficient (for the undissociated acid).

Degradation Rates: Half-lives for photodegradation, hydrolysis, and biodegradation in various environmental compartments (water, soil, sediment).

Environmental Parameters: pH, temperature, organic carbon content of soil and sediment, and flow rates of air and water.

Predictive models can help to estimate the persistence and potential for long-range transport of the compound. Given its high water solubility and susceptibility to biodegradation, disodium but-2-enedioate is expected to have limited persistence in most environments. However, under conditions unfavorable for microbial activity, its fate would be more influenced by abiotic processes like photodegradation. Modeling can help to identify environmental compartments where the compound might accumulate and to predict the formation of major degradation products.

Advanced Analytical Methodologies for But 2 Enedioate Research

High-Throughput Screening Techniques for Chemical Analysis

High-throughput screening (HTS) has emerged as a powerful strategy for rapidly analyzing a large number of samples, which is particularly useful in the discovery of molecules that interact with or influence the metabolism of but-2-enedioate. Quantitative high-throughput screening (qHTS) assays have been developed to identify activators or inhibitors of enzymes involved in but-2-enedioate metabolism, such as fumarate (B1241708) hydratase (FH). biorxiv.orgresearchgate.net

One such fluorescence-based assay for FH activity involves a coupled enzyme reaction. nih.gov In this system, the hydration of fumarate to L-malate by FH is coupled to the oxidation of L-malate by malate (B86768) dehydrogenase (MDH), which generates NADH. The NADH then reduces a probe, such as resazurin, to the highly fluorescent resorufin, providing a measurable signal that is proportional to the FH activity. researchgate.netnih.gov This assay can be miniaturized for use in 1536-well plates, allowing for the screening of tens of thousands of compounds daily. nih.gov

| Parameter | Description |

|---|---|

| Principle | Enzymatic conversion of fumarate to malate, coupled with a colorimetric reaction. |

| Format | 96-well plate assay, adaptable for high-throughput automation. |

| Detection Method | Optical density measurement at 565 nm. |

| Linear Detection Range | 0.005 to 2 mM fumarate. |

| Sample Volume | 20 µL. |

| Assay Time | Approximately 30 minutes. |

To ensure the validity of HTS results, counter-screens are often employed to eliminate false positives. For instance, compounds that are active in the primary FH assay are subsequently tested against MDH to confirm that their activity is specific to FH. biorxiv.orgnih.gov The integration of these sophisticated screening techniques provides a robust platform for identifying and characterizing novel compounds that modulate but-2-enedioate pathways.

Method Development and Validation for Trace Analysis

The accurate quantification of disodium (B8443419) but-2-enedioate, often present at trace levels in complex matrices, necessitates the development and validation of sensitive and specific analytical methods. Reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques for this purpose. nih.govnih.gov

Method development for trace analysis typically involves the optimization of several parameters, including the stationary phase (column), mobile phase composition, flow rate, and detector settings. For instance, a stability-indicating RP-HPLC method for dimethyl fumarate and its related substances, including fumaric acid (the protonated form of but-2-enedioate), utilized a C18 column with a mobile phase consisting of 0.1% ortho-phosphoric acid in a water:acetonitrile (B52724) mixture (55:45% v/v). nih.gov

Validation of these analytical methods is performed in accordance with guidelines from the International Council for Harmonisation (ICH) to ensure their reliability. nih.govijcrt.org Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.

Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a given range. ijcrt.org

Accuracy: The closeness of the test results obtained by the method to the true value. ijcrt.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ijcrt.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

| Validation Parameter | Finding |

|---|---|

| Linearity Range | 25% to 150% of the working concentration (240 ppm). |

| Correlation Coefficient (r²) | 0.9994 |

| Accuracy (% Recovery) | 96.4% to 103.5% |

| Precision (%RSD) | < 2% |

| Retention Time | 3.4 minutes |

LC-MS/MS methods offer enhanced sensitivity and selectivity for the quantification of fumarate in biological matrices. nih.gov However, the analysis of endogenous compounds like fumarate can be challenging. For example, the enzymatic conversion of exogenously added fumaric acid to malate in plasma can affect stability assessments. This can be addressed by using enzyme inhibitors, such as citric acid, in the sample collection and processing steps. nih.gov

Application of Green Analytical Chemistry Principles

Green Analytical Chemistry (GAC) is a philosophy that encourages the development of analytical methods that are more environmentally friendly and safer for human health. researchgate.net The principles of GAC can be applied to the analytical methodologies used for but-2-enedioate research to reduce their environmental impact. researchgate.net The twelve principles of GAC provide a framework for creating more sustainable analytical practices. researchgate.net

Key strategies for "greening" the analytical methods for but-2-enedioate include:

Solvent Reduction and Replacement: Traditional RP-HPLC methods often use significant volumes of organic solvents like acetonitrile and methanol, which are toxic and generate hazardous waste. researchgate.net GAC promotes the use of greener solvents such as water, ethanol, or supercritical fluids like CO2. mdpi.comdoaj.org Efforts are being made to develop HPLC methods that use water-rich mobile phases or bio-based solvents. mdpi.com

Miniaturization: Reducing the scale of the analysis, for example, by using ultra-high-performance liquid chromatography (UHPLC) or microfluidic devices, can significantly decrease solvent consumption and waste generation. researchgate.netdoaj.org Miniaturized techniques also often lead to faster analysis times and reduced energy consumption. researchgate.net

Waste Reduction: A primary goal of GAC is to minimize the generation of waste. This can be achieved through the strategies mentioned above, as well as by avoiding derivatization steps where possible and implementing proper waste management protocols. researchgate.net

The application of GAC principles not only reduces the environmental footprint of but-2-enedioate research but also aligns with a broader commitment to sustainability in scientific practice. acs.org

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing disodium but-2-enedioate in a laboratory setting?

- Methodological Answer : Synthesis typically involves neutralizing but-2-enedioic acid (maleic acid) with sodium hydroxide under controlled pH conditions. Key steps include:

- Reagent Stoichiometry : Use a 1:2 molar ratio of acid to NaOH to ensure complete neutralization.

- Temperature Control : Maintain reaction temperatures between 25–40°C to avoid side reactions.

- Purification : Recrystallize the product from ethanol-water mixtures to remove unreacted reagents.

- Validation : Confirm purity via titration (acid-base equivalence) and spectroscopic methods .

Q. How can researchers characterize the purity and structural integrity of disodium but-2-enedioate using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR to confirm the absence of protonated carboxylic groups (expected shifts: δ 6.3 ppm for alkene protons; δ 170–180 ppm for carboxylate carbons).

- XRD Analysis : Employ single-crystal X-ray diffraction (e.g., SHELX software ) to resolve crystal structure and validate salt formation.

- FTIR : Identify symmetric/asymmetric carboxylate stretching vibrations (~1560 cm and ~1400 cm) .

Q. What safety precautions are essential when handling disodium but-2-enedioate in experimental setups?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of fine particles.

- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and consult medical guidance. Documented safety protocols should align with OSHA and institutional guidelines .

Advanced Research Questions

Q. How can researchers design experiments to investigate the pH-dependent stability of disodium but-2-enedioate in aqueous solutions?

- Methodological Answer :

- Experimental Design :

Prepare buffered solutions across a pH range (e.g., 2–12).

Monitor degradation kinetics via UV-Vis spectroscopy (absorbance at λ~210 nm for conjugated dienes).